Ethyl (2E)-2-(butylimino)propanoate
Description
Ethyl (2E)-2-(butylimino)propanoate is an α,β-unsaturated ester featuring a butylimino (C₄H₉N=) substituent at the β-position. This compound belongs to a broader class of imino esters, which are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and metal-chelating ligands. The (2E)-stereochemistry ensures a planar conformation, enhancing reactivity in cycloadditions and nucleophilic additions.
Properties
CAS No. |
63281-82-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-butyliminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10-8(3)9(11)12-5-2/h4-7H2,1-3H3 |
InChI Key |
IXXXZTDBDRMAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-(butylimino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl propanoate with butylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway.
-
Step 1: Formation of Ethyl Propanoate
- Ethyl propanoate is prepared by the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
- Reaction:
CH3CH2COOH+CH3CH2OH→CH3CH2COOCH2CH3+H2O
-
Step 2: Reaction with Butylamine
- Ethyl propanoate is then reacted with butylamine to form this compound.
- Reaction:
CH3CH2COOCH2CH3+CH3CH2CH2CH2NH2→CH3CH2C(NHCH2CH2CH2CH3)COOCH2CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(butylimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (2E)-2-(butylimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-(butylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active imine moiety.
Comparison with Similar Compounds
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate
- Structure: Features a cyano (CN) group at the β-position and a 4-methoxyphenyl substituent.
- Conformation : Syn-periplanar geometry across the C=C bond, with a torsion angle of 3.2° .
- Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with biological activity .
- Key Difference: The electron-withdrawing cyano group increases electrophilicity at the β-carbon compared to the butylimino group, altering reactivity in Michael additions.
Ethyl (2E)-2-(Hydroxyimino)Propanoate
- Structure: Contains a hydroxyimino (N–OH) group instead of butylimino.
- Synthesis : Prepared via condensation of ethyl pyruvate with hydroxylamine, yielding a chelating ligand precursor .
- Crystallography : Single-crystal X-ray studies confirm a planar oxime moiety, with hydrogen bonding stabilizing the crystal lattice .
- Applications : Intermediate for transition-metal complexes; thermodynamic studies highlight its stability in coordination chemistry .
Ethyl (2E,3E)-2-[(2-Fluorophenyl)Hydrazono]-3-(Hydroxyimino)-Propanoate
Pesticide Derivatives: Fenoxaprop Ethyl and Quizalofop Ethyl
- Structure: Substituents like chloro-benzoxazolyl or quinoxalinyl groups enhance herbicidal activity.
- Applications : Target acetyl-CoA carboxylase in weeds; the electron-deficient aromatic rings improve binding efficiency .
- Key Difference: Unlike the butylimino derivative, these esters rely on aryloxy groups for bioactivity, emphasizing substituent-driven specificity .
Ethyl 3-(2-Furyl)Propanoate
- Structure : Furan ring introduces electron-withdrawing effects.
- Applications : Participates in Diels-Alder reactions; electronic similarity to furan enables use in materials science .
Comparative Data Table
Structural and Functional Insights
- Synthetic Challenges: Butylimino derivatives may require specialized amines for condensation, whereas hydroxyimino analogs benefit from hydroxylamine’s availability .
- Thermodynamic Stability: The planar conformation in imino esters (e.g., syn-periplanar in ) contrasts with non-planar agrochemical derivatives, affecting degradation rates and environmental persistence .
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